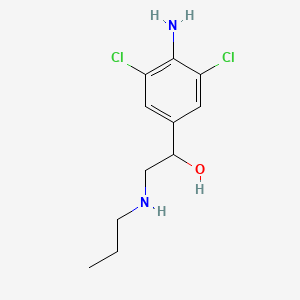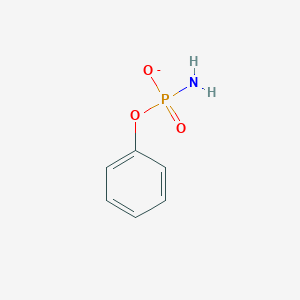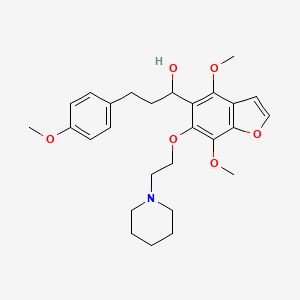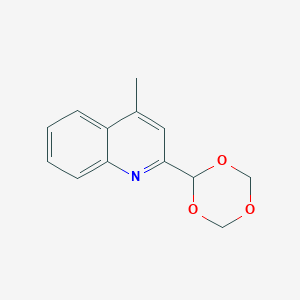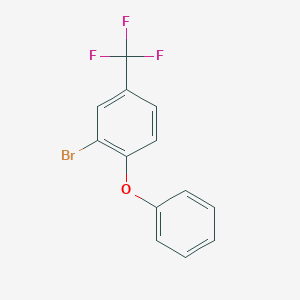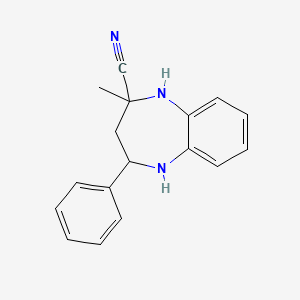
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile typically involves the condensation of an appropriate aldehyde with a primary amine and a nitrile compound. One common method includes the use of 2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine as a starting material, which is then reacted with 4-methylbenzaldehyde and a suitable nitrile source under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
科学的研究の応用
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to enhanced inhibitory neurotransmission and resulting in its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits a wide spectrum of biological activities.
1-Ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Another compound with similar structural features.
Uniqueness
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its benzodiazepine core structure also differentiates it from other similar compounds, making it a valuable target for further research and development.
特性
CAS番号 |
38291-73-5 |
|---|---|
分子式 |
C17H17N3 |
分子量 |
263.34 g/mol |
IUPAC名 |
4-methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile |
InChI |
InChI=1S/C17H17N3/c1-17(12-18)11-16(13-7-3-2-4-8-13)19-14-9-5-6-10-15(14)20-17/h2-10,16,19-20H,11H2,1H3 |
InChIキー |
CANDZDVDYZCDEW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(NC2=CC=CC=C2N1)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


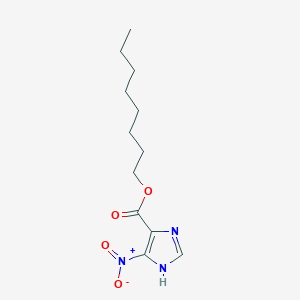
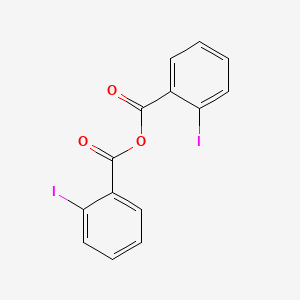
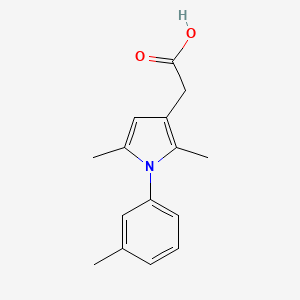
![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
